molecular formula C3H10N2O2S B112968 3-Aminopropane-1-sulfonamide CAS No. 74494-51-2

3-Aminopropane-1-sulfonamide

Cat. No. B112968
CAS RN: 74494-51-2
M. Wt: 138.19 g/mol
InChI Key: SNGRYJSFEVUFBF-UHFFFAOYSA-N
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Description

3-Aminopropane-1-sulfonamide is a compound with the molecular formula C3H10N2O2S and a molecular weight of 138.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 3-Aminopropane-1-sulfonamide is 1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) . The structure includes a sulfonamide group attached to a three-carbon chain with an amino group .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Heteroatom Substituted Derivatives : 3-Aminopropane-1-sulfonamide derivatives have been synthesized using 2-(bromomethyl)-1-sulfonylaziridines, demonstrating the compound's utility in creating functionalized sulfonamides (D’hooghe, Rottiers, Kerkaert, & Kimpe, 2005).

  • Role in GABAB Receptor Research : It's used in the synthesis of GABAB receptor antagonists, particularly in the creation of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides (Hughes & Prager, 1997).

Molecular and Structural Analysis

  • Solid-State NMR Studies : Utilized in variable-temperature solid-state 17O NMR studies to evaluate molecular dynamics in organic solids, such as in the study of crystalline sulfonic acids (Kong et al., 2012).

  • Crystal and Molecular Structure Analysis : Research on the crystal and molecular structure of 3-Aminopropane sulfonic acid, focusing on its zwitterionic structure and hydrogen bonding network (Ueoka, Fujiwara, & Tomita, 1972).

Bioorganic and Medicinal Chemistry Applications

  • Tautomeric Behavior Studies : Examined for its tautomeric behavior in derivatives, highlighting its relevance in pharmaceutical and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016).

  • Antibacterial and Antiviral Properties : Research on sulfonamide derivatives, including 3-Aminopropane-1-sulfonamide, showed significant antitumor and antiviral properties, indicating its potential in drug development (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

  • Binding Mechanism to Proteins : Studies on the binding mechanisms of sulfonamides, including 3-Aminopropane-1-sulfonamide, to proteins such as bovine serum albumin, providing insights into its interaction with biological molecules (Jardetzky & Wade-Jardetzky, 1965).

Pharmaceutical Development

  • Development of Antitumor Agents : Sulfonamide derivatives, including 3-Aminopropane-1-sulfonamide, have been investigated for their potential as antitumor agents, showcasing their application in cancer therapy (Ilies et al., 2003).

  • Synthesis of Novel Sulfonamide Drugs : The compound has been used in the synthesis of novel sulfonamide drugs with antimicrobial and anti-inflammatory properties, indicating its importance in medicinal chemistry (Hussain et al., 2022).

Safety And Hazards

3-Aminopropane-1-sulfonamide is classified as a warning substance. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-aminopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGRYJSFEVUFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopropane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
S Lateef, SRK Mohan, R Rameshraju… - Helvetica chimica …, 2006 - Wiley Online Library
Both aliphatic and aromatic amino sulfonamides such as mafenide (1a) were synthesized in good yields (80–86%) by direct electrochemical hydrogenation of the corresponding nitriles …
Number of citations: 9 onlinelibrary.wiley.com

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